Methyl 3-methyl-5-nitro-6-oxo-1,6-dihydropyridine-2-carboxylate
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Overview
Description
Methyl 3-methyl-5-nitro-6-oxo-1,6-dihydropyridine-2-carboxylate is a heterocyclic compound with a pyridine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-methyl-5-nitro-6-oxo-1,6-dihydropyridine-2-carboxylate typically involves the reaction of 5-nitropyridine-3-carboxylic acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to achieve the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methyl-5-nitro-6-oxo-1,6-dihydropyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, strong acids or bases for substitution reactions, and oxidizing agents for oxidation reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions include amino derivatives, substituted pyridine compounds, and various other functionalized derivatives that can be used in further chemical synthesis .
Scientific Research Applications
Methyl 3-methyl-5-nitro-6-oxo-1,6-dihydropyridine-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Medicine: It is being investigated for its potential use in developing new pharmaceuticals, particularly as enzyme inhibitors.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-methyl-5-nitro-6-oxo-1,6-dihydropyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing their catalytic activity. This interaction can lead to changes in the structure and function of the target molecules, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methyl 3-methyl-5-nitro-6-oxo-1,6-dihydropyridine-2-carboxylate include:
- Methyl 5-methyl-3’-nitro-3-oxo-1,2,3,6-tetrahydro-[1,1’-biphenyl]-2-carboxylate
- 6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-methoxybenzoate
Uniqueness
What sets this compound apart is its specific structure, which allows for unique interactions with molecular targets.
Properties
Molecular Formula |
C8H8N2O5 |
---|---|
Molecular Weight |
212.16 g/mol |
IUPAC Name |
methyl 3-methyl-5-nitro-6-oxo-1H-pyridine-2-carboxylate |
InChI |
InChI=1S/C8H8N2O5/c1-4-3-5(10(13)14)7(11)9-6(4)8(12)15-2/h3H,1-2H3,(H,9,11) |
InChI Key |
JUKIWDUFMUNDTE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC(=O)C(=C1)[N+](=O)[O-])C(=O)OC |
Origin of Product |
United States |
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